1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a pyrazole group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of appropriate phenolic compounds with methoxy groups to form the benzodioxole structure.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.
Attachment of the Pyrazole Group: The pyrazole group is introduced through a condensation reaction between hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its combination of a benzodioxole moiety, an oxazole ring, and a pyrazole group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N4O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C21H28N4O5/c1-5-25-11-15(13(2)23-25)9-22-10-16-8-17(30-24-16)6-14-7-18(26-3)20-21(19(14)27-4)29-12-28-20/h7,11,17,22H,5-6,8-10,12H2,1-4H3 |
InChI Key |
CBDGBVAQYVFIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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